Methyl 4-[2-(2-nitrophenyl)sulfanylacetyl]oxybenzoate
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Overview
Description
Methyl 4-[2-(2-nitrophenyl)sulfanylacetyl]oxybenzoate is an organic compound with a complex structure that includes a nitrophenyl group, a sulfanylacetyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(2-nitrophenyl)sulfanylacetyl]oxybenzoate typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 2-(2-nitrophenyl)sulfanylacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(2-nitrophenyl)sulfanylacetyl]oxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfanylacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Products with substituted sulfanylacetyl groups.
Scientific Research Applications
Methyl 4-[2-(2-nitrophenyl)sulfanylacetyl]oxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(2-nitrophenyl)sulfanylacetyl]oxybenzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanylacetyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-nitrophenyl)sulfanyl]benzoate
- Methyl 2-[(4-nitrophenyl)sulfanylacetyl]amino]acetate
Uniqueness
Methyl 4-[2-(2-nitrophenyl)sulfanylacetyl]oxybenzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 4-[2-(2-nitrophenyl)sulfanylacetyl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6S/c1-22-16(19)11-6-8-12(9-7-11)23-15(18)10-24-14-5-3-2-4-13(14)17(20)21/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCQMMVDRXOYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)CSC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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